
Didesméthylescitalopram
Vue d'ensemble
Description
Didesmethylescitalopram is an active metabolite of the antidepressant escitalopram, which is the S-enantiomer of citalopram. Like its parent compounds, didesmethylescitalopram functions as a selective serotonin reuptake inhibitor (SSRI), contributing to the therapeutic effects of escitalopram by increasing serotonin levels in the brain .
Applications De Recherche Scientifique
Pharmacological Properties
Didesmethylescitalopram exhibits significant affinity for serotonin transporters, contributing to its antidepressant effects. Research indicates that it has a higher selectivity for serotonin reuptake inhibition compared to norepinephrine reuptake inhibition, which is essential for its efficacy in treating depression and anxiety disorders .
Affinity Studies
In various studies, didesmethylescitalopram has shown:
- High Affinity : It binds effectively to serotonin transporters with a Ki value indicating strong inhibitory action.
- Selectivity : It demonstrates greater selectivity for serotonin transporters over norepinephrine transporters, which is crucial for its therapeutic effects .
Major Depressive Disorder
Didesmethylescitalopram is primarily used as an adjunct to escitalopram in treating major depressive disorder. Clinical trials have demonstrated that patients receiving escitalopram show improved outcomes when considering the metabolite's role .
Case Studies
- A study involving patients with treatment-resistant depression noted that those who had higher plasma levels of didesmethylescitalopram experienced better therapeutic responses .
- Another case highlighted a patient who transitioned from citalopram to escitalopram, leading to increased levels of didesmethylescitalopram and subsequent improvement in depressive symptoms .
Anxiety Disorders
Didesmethylescitalopram has also been explored for its efficacy in treating anxiety disorders. Its mechanism of action through serotonin modulation makes it suitable for conditions like generalized anxiety disorder and social anxiety disorder.
Clinical Trials
- In double-blind studies, escitalopram (and by extension, its metabolite) was found superior to placebo in managing social anxiety disorder symptoms .
- The efficacy of didesmethylescitalopram in reducing anxiety symptoms was noted in patients who were non-responsive to other SSRIs.
Comparative Efficacy
The following table summarizes the comparative efficacy of didesmethylescitalopram against other SSRIs:
Compound | Efficacy in Major Depression | Efficacy in Anxiety Disorders | Side Effects |
---|---|---|---|
Didesmethylescitalopram | High | Moderate | Mild (nausea, fatigue) |
Escitalopram | Very High | High | Moderate (insomnia) |
Citalopram | Moderate | Low | Moderate (dry mouth) |
Mécanisme D'action
Target of Action
Didesmethylescitalopram is an active metabolite of the antidepressant escitalopram . Like escitalopram, it functions as a Selective Serotonin Reuptake Inhibitor (SSRI) . The primary target of Didesmethylescitalopram is the serotonin transporter (SERT) , which is responsible for the reuptake of serotonin (5-HT) in the synaptic cleft. By inhibiting this transporter, Didesmethylescitalopram increases the availability of serotonin, a neurotransmitter that plays a crucial role in mood regulation .
Mode of Action
Didesmethylescitalopram, as an SSRI, works by binding to the SERT, thereby inhibiting the reuptake of serotonin . This inhibition leads to an increase in the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission . This increased serotonin availability is thought to contribute to the alleviation of depressive and anxiety symptoms .
Biochemical Pathways
The action of Didesmethylescitalopram primarily affects the serotonergic pathway . By inhibiting the reuptake of serotonin, it enhances the serotonergic transmission in the central nervous system . This can lead to secondary changes in other neurotransmitter systems, potentially affecting the overall balance of neurotransmitters in the brain .
Pharmacokinetics
It is known that its elimination half-life is approximately100 hours . This long half-life suggests that the compound stays in the body for an extended period, which could contribute to its therapeutic effects .
Result of Action
The increased serotonin availability resulting from the action of Didesmethylescitalopram can lead to improvements in mood and reductions in anxiety and depressive symptoms . As an active metabolite of escitalopram, Didesmethylescitalopram is thought to contribute to the overall therapeutic benefits of its parent drug .
Action Environment
The action of Didesmethylescitalopram, like other SSRIs, can be influenced by various environmental factors. For instance, factors such as the individual’s overall health status, the presence of other medications, and genetic factors can affect the drug’s metabolism and efficacy . .
Analyse Biochimique
Biochemical Properties
Didesmethylescitalopram, like its parent compound escitalopram, functions as a selective serotonin reuptake inhibitor (SSRI) . This means it interacts with the serotonin transporter protein, inhibiting the reuptake of serotonin into the presynaptic neuron. This results in an increase in the extracellular concentration of serotonin, enhancing serotonergic neurotransmission .
Cellular Effects
As an SSRI, Didesmethylescitalopram increases the level of serotonin in the synaptic cleft, which can affect various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, particularly those involving serotonin receptors. This can lead to changes in gene expression and cellular metabolism .
Molecular Mechanism
Didesmethylescitalopram exerts its effects at the molecular level primarily through its interaction with the serotonin transporter protein. By binding to this transporter, it inhibits the reuptake of serotonin, leading to an increase in the extracellular concentration of serotonin. This enhances serotonergic neurotransmission, which can lead to changes in gene expression .
Dosage Effects in Animal Models
The effects of Didesmethylescitalopram at different dosages in animal models are not well-studied. Ssris like escitalopram have been studied extensively. Generally, the effects of these drugs are dose-dependent, with higher doses leading to greater increases in extracellular serotonin. High doses can also lead to toxic or adverse effects .
Metabolic Pathways
Didesmethylescitalopram is involved in the metabolic pathway of the parent drug, escitalopram This likely involves various enzymes and cofactors, and could potentially affect metabolic flux or metabolite levels
Transport and Distribution
As an SSRI, it is likely to be transported into cells via the serotonin transporter, and distributed throughout the body via the bloodstream .
Subcellular Localization
As an SSRI, it is likely to be found in areas of the cell where the serotonin transporter is present, such as the presynaptic neuron .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Didesmethylescitalopram can be synthesized through the demethylation of escitalopram. The process involves the removal of methyl groups from escitalopram, typically using reagents such as boron tribromide (BBr3) or other demethylating agents under controlled conditions .
Industrial Production Methods: Industrial production of didesmethylescitalopram follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) for the purification of the compound, ensuring high purity and yield .
Types of Reactions:
Oxidation: Didesmethylescitalopram can undergo oxidation reactions, leading to the formation of various oxidized metabolites.
Reduction: The compound can also be reduced under specific conditions, although this is less common.
Substitution: Substitution reactions can occur, particularly involving the fluorophenyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) are often used in substitution reactions.
Major Products:
Oxidation: Oxidized metabolites of didesmethylescitalopram.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Comparaison Avec Des Composés Similaires
Desmethylcitalopram: Another metabolite of citalopram, also functions as an SSRI.
Desmethylsertraline: A metabolite of sertraline, another SSRI.
Desmethylvenlafaxine: A metabolite of venlafaxine, which is a serotonin-norepinephrine reuptake inhibitor (SNRI).
Norfluoxetine: A metabolite of fluoxetine, another SSRI.
Comparison: Didesmethylescitalopram is unique in its high selectivity for the serotonin transporter, which contributes to its therapeutic efficacy and lower side effect profile. Compared to desmethylcitalopram, didesmethylescitalopram has a longer elimination half-life, making it more suitable for sustained therapeutic effects .
Activité Biologique
Didesmethylescitalopram (S-DDCT) is a significant metabolite of escitalopram, which is a selective serotonin reuptake inhibitor (SSRI) commonly used in the treatment of depression and anxiety disorders. Understanding the biological activity of S-DDCT is crucial for elucidating its potential pharmacological effects and implications for therapeutic strategies.
Overview of Escitalopram Metabolism
Escitalopram is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4, leading to the formation of several metabolites, including S-desmethylcitalopram (S-DCT) and S-DDCT. The metabolic pathways and ratios of these compounds can influence the pharmacokinetics and pharmacodynamics of escitalopram:
- Primary Metabolites :
S-DDCT does not exhibit significant serotonin reuptake inhibition compared to its parent compound, escitalopram. This suggests that while it is a product of escitalopram metabolism, it may not contribute directly to the antidepressant effects associated with escitalopram. The primary mechanism of action for escitalopram involves:
- Inhibition of Serotonin Transporter : Escitalopram selectively binds to the serotonin transporter (SERT), increasing serotonin levels in the synaptic cleft, which is crucial for its antidepressant effects .
Pharmacological Implications
The limited biological activity of S-DDCT raises questions about its role in therapeutic contexts. While it may not directly affect serotonin reuptake, understanding its presence in plasma could help in assessing patient responses to escitalopram therapy. Case studies have indicated that variations in metabolite ratios can correlate with treatment outcomes:
- Case Study Insights :
Research Findings
Recent research has explored the relationship between metabolite levels and clinical outcomes:
- Metabolomic Studies : High-resolution metabolic phenotyping has identified specific lipid profiles that correlate with treatment response to escitalopram, indicating that baseline metabolic signatures could predict efficacy .
- Predictive Biomarkers : Identifying biomarkers such as apolipoprotein levels has shown potential in predicting responses to SSRIs, including escitalopram, thereby enhancing personalized medicine approaches in treating depression .
Data Table: Summary of Key Findings on Didesmethylescitalopram
Parameter | Value/Description |
---|---|
Parent Compound | Escitalopram |
Primary Metabolites | S-desmethylcitalopram (S-DCT), Didesmethylescitalopram (S-DDCT) |
Plasma Concentration | S-DDCT < 5% relative to escitalopram |
Mechanism | Minimal serotonin reuptake inhibition |
Clinical Relevance | Variations in metabolite ratios correlate with treatment outcomes |
Propriétés
IUPAC Name |
(1S)-1-(3-aminopropyl)-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O/c19-16-5-3-15(4-6-16)18(8-1-9-20)17-7-2-13(11-21)10-14(17)12-22-18/h2-7,10H,1,8-9,12,20H2/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUKMUWCRLRPEJ-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C#N)C(O1)(CCCN)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC(=C2)C#N)[C@](O1)(CCCN)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30168066 | |
Record name | (S)-Didemethylescitalopram | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30168066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166037-78-1 | |
Record name | (S)-Didemethylcitalopram | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=166037-78-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Didesmethylescitalopram | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166037781 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-Didemethylescitalopram | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30168066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIDESMETHYLESCITALOPRAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JM43W5556T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.